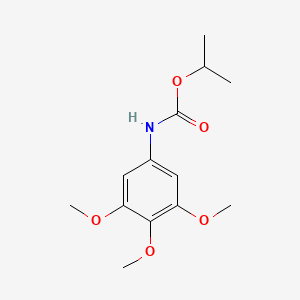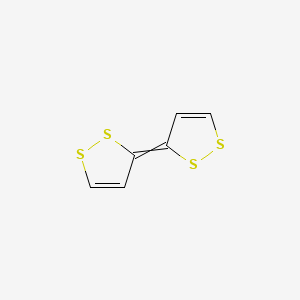
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole is a unique organic compound characterized by its distinctive dithiol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of dithiol precursors and aldehydes or ketones, which undergo condensation reactions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dithiol moiety allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiol compounds.
Wissenschaftliche Forschungsanwendungen
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole involves its interaction with various molecular targets and pathways. The dithiol structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3H-1,2-Dithiol-3-ylidene)acetaldehyde
- 3-(3H-1,2-Dithiol-3-ylidene)ketone
Uniqueness
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole stands out due to its unique dithiol structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Eigenschaften
CAS-Nummer |
80608-63-5 |
|---|---|
Molekularformel |
C6H4S4 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
3-(dithiol-3-ylidene)dithiole |
InChI |
InChI=1S/C6H4S4/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H |
InChI-Schlüssel |
FAVXXRLKMWEUDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSSC1=C2C=CSS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


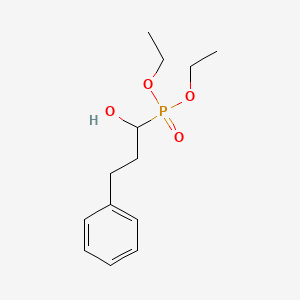
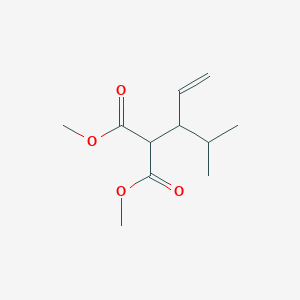
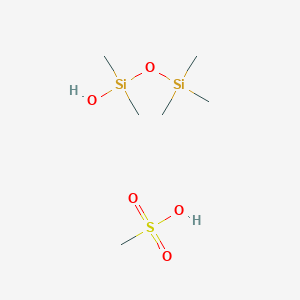


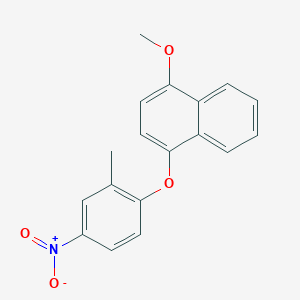
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
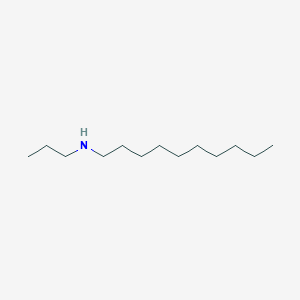
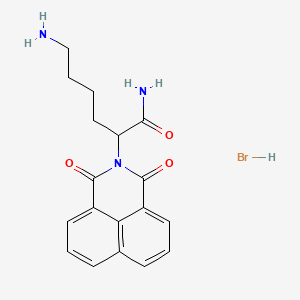
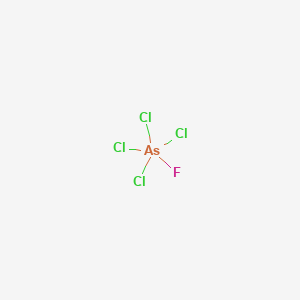
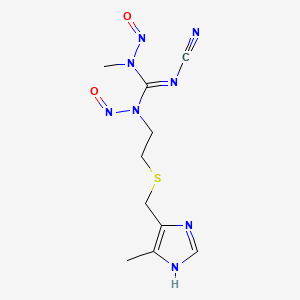

![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
